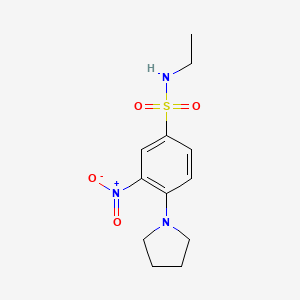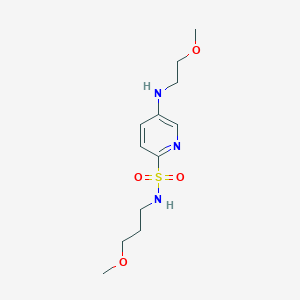![molecular formula C14H24N4O3 B7434836 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid, also known as MPAH, is a synthetic peptide that has gained significant attention in scientific research. MPAH has been studied for its potential applications in fields such as drug discovery, cancer therapy, and biochemistry.
Mécanisme D'action
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid exerts its anticancer effects through multiple mechanisms. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins. 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid also inhibits angiogenesis by blocking the vascular endothelial growth factor (VEGF) pathway. Additionally, 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid has been shown to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid has been shown to have low toxicity and high stability in vitro and in vivo. It has been shown to have no significant effects on normal cells or tissues, indicating its potential as a safe and effective cancer therapy. 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid in lab experiments is its high purity and stability. It can be easily synthesized using SPPS and purified using standard chromatography techniques. Additionally, 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid has low toxicity and high specificity, making it an ideal candidate for targeted drug delivery. However, one of the limitations of using 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the study of 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid. One possible direction is the development of 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid-based drug delivery systems for targeted cancer therapy. Another direction is the optimization of 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid synthesis methods to reduce costs and increase yield. Additionally, further studies are needed to investigate the potential use of 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid in other fields such as biochemistry and immunology. Overall, 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid has the potential to be a valuable tool in scientific research and drug discovery.
Méthodes De Synthèse
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group until the chain is complete. The final product is then cleaved from the solid support and purified. 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid has been successfully synthesized using this method with high yield and purity.
Applications De Recherche Scientifique
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid has been studied for its potential applications in drug discovery and cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid has also been studied for its potential use as a drug delivery system, as it can be conjugated to other molecules and targeted to specific cells or tissues.
Propriétés
IUPAC Name |
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-11-9-17-18-12(11)10-15-7-4-2-3-5-13(19)16-8-6-14(20)21/h9,15H,2-8,10H2,1H3,(H,16,19)(H,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASMKMIFEJRPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CNCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[4-[4-(4-ethanoyl-3-ethyl-5-methyl-1~{H}-pyrrol-2-yl)-1,3-thiazol-2-yl]piperazin-1-yl]methyl]-1,2,3-triazol-1-yl]ethanamide](/img/structure/B7434757.png)
![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)
![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)


![[5-(1-Ethylpyrazol-4-yl)oxypyrazin-2-yl]-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methanone](/img/structure/B7434791.png)
![N-(2-hydroxyethyl)-2-methoxy-5-[2-methoxyethyl(methyl)amino]pyridine-4-sulfonamide](/img/structure/B7434792.png)
![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)
![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
![methyl 4-[[6-(oxan-4-yloxy)pyrimidin-4-yl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7434816.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)